10-(beta-Diethylaminopropionyl)phenothiazine
Overview
Description
10-(beta-Diethylaminopropionyl)phenothiazine is a chemical compound with the molecular formula C19H22N2OS. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine derivatives are known for their diverse applications in medicine, particularly as antipsychotic and antiemetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(beta-Diethylaminopropionyl)phenothiazine typically involves the reaction of phenothiazine with beta-diethylaminopropionyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
10-(beta-Diethylaminopropionyl)phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-(beta-Diethylaminopropionyl)phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 10-(beta-Diethylaminopropionyl)phenothiazine involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in therapeutic effects, such as the alleviation of symptoms in psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Perphenazine: A phenothiazine derivative with similar therapeutic applications.
Trifluoperazine: Known for its use in treating schizophrenia.
Uniqueness
10-(beta-Diethylaminopropionyl)phenothiazine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its beta-diethylaminopropionyl group can influence its interaction with molecular targets, potentially leading to different therapeutic effects compared to other phenothiazine derivatives .
Properties
IUPAC Name |
3-(diethylamino)-1-phenothiazin-10-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-3-20(4-2)14-13-19(22)21-15-9-5-7-11-17(15)23-18-12-8-6-10-16(18)21/h5-12H,3-4,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRMTQPPGJINJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926607 | |
Record name | 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3576-47-4, 13012-66-3 | |
Record name | Phenothiazine, 10-(beta-diethylaminopropionyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003576474 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenothiazine, 10-N,N-diethylalanyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013012663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Diethylamino)-1-(10H-phenothiazin-10-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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